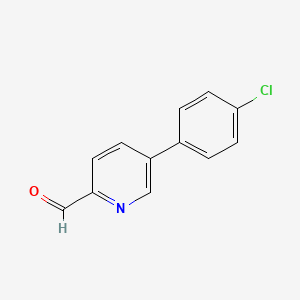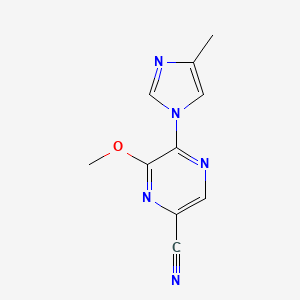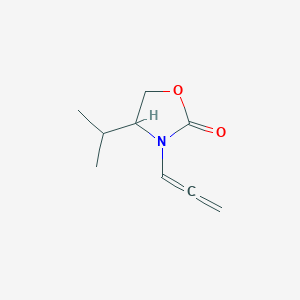
(S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one is a chiral oxazolidinone derivative This compound is characterized by its unique structure, which includes an isopropyl group and a propa-1,2-dienyl group attached to an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of an appropriate oxazolidinone precursor with propa-1,2-dienyl reagents under controlled conditions. For instance, a solution of 3-(propa-1,2-dienyl)oxazolidin-2-one in dichloromethane can be reacted with other reagents under an argon atmosphere at low temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The propa-1,2-dienyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of fine chemicals and advanced materials.
作用機序
The mechanism by which (S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one exerts its effects involves its interaction with molecular targets through its functional groups. The oxazolidinone ring can participate in hydrogen bonding and other interactions, while the propa-1,2-dienyl group can undergo various chemical transformations. These interactions and transformations are crucial for its role in catalysis and synthesis.
類似化合物との比較
Similar Compounds
- 3-(propa-1,2-dienyl)oxazolidin-2-one
- 4-methyl-N-phenyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide
- 1-methylene-1,2,3,4-tetrahydronaphthalene
Uniqueness
(S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one is unique due to its chiral nature and the presence of both isopropyl and propa-1,2-dienyl groups
特性
InChI |
InChI=1S/C9H13NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h5,7-8H,1,6H2,2-3H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQNYEMNBPCVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C=C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
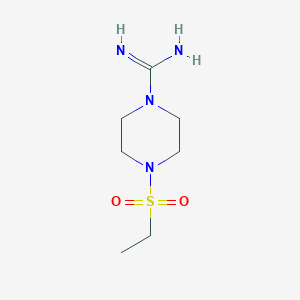

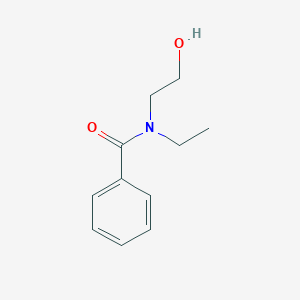
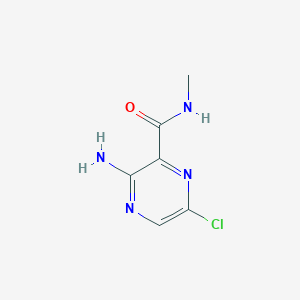
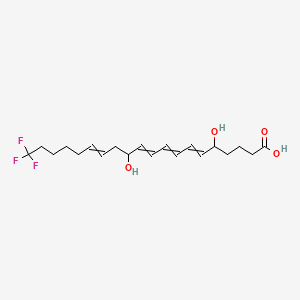
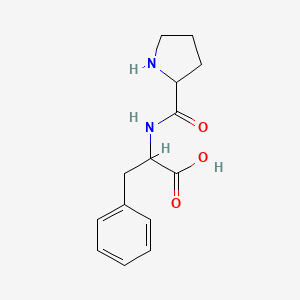
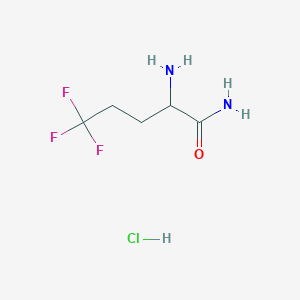
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B13884436.png)
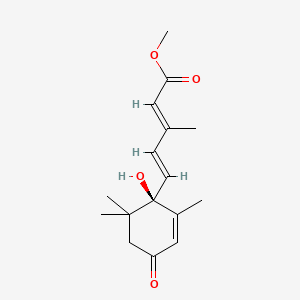
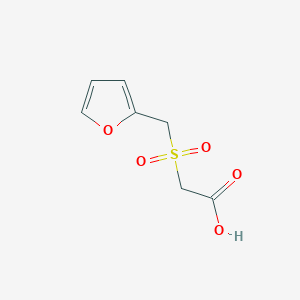
![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)
